1-(3-Hydroxy-5-iodo-1h-indol-1-yl)ethanone
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Overview
Description
1-(3-Hydroxy-5-iodo-1h-indol-1-yl)ethanone is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various applications in medicine, biology, and industry .
Preparation Methods
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . The iodination can be achieved using iodine or iodinating agents like N-iodosuccinimide (NIS) in the presence of a suitable solvent. The hydroxy group can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents .
Chemical Reactions Analysis
1-(3-Hydroxy-5-iodo-1h-indol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Scientific Research Applications
1-(3-Hydroxy-5-iodo-1h-indol-1-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-5-iodo-1h-indol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation or interfere with viral replication by targeting viral enzymes . The hydroxy and iodine groups can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
1-(3-Hydroxy-5-iodo-1h-indol-1-yl)ethanone can be compared with other indole derivatives, such as:
1-(3-Hydroxy-1h-indol-1-yl)ethanone: Lacks the iodine atom, which may result in different biological activities and reactivity.
1-(5-Iodo-1h-indol-1-yl)ethanone: Lacks the hydroxy group, which may affect its solubility and binding properties.
1-(3-Hydroxy-5-bromo-1h-indol-1-yl)ethanone: Contains a bromine atom instead of iodine, which may influence its reactivity and biological activity.
The uniqueness of this compound lies in the presence of both the hydroxy and iodine groups, which can synergistically enhance its biological activities and reactivity .
Biological Activity
1-(3-Hydroxy-5-iodo-1H-indol-1-yl)ethanone is a derivative of indole, a compound class known for its diverse and significant biological activities. Indole derivatives have been extensively studied for their pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
The compound this compound features a hydroxyl group and an iodine atom at the 3 and 5 positions of the indole ring, respectively. This structural configuration is significant as it can influence the compound's reactivity and biological interactions.
Indole derivatives, including this compound, are known to interact with various biological targets such as enzymes and receptors. The mechanism of action typically involves:
Target Interactions:
- Enzyme Inhibition: Indole derivatives can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
- Receptor Modulation: They may act on neurotransmitter receptors, influencing signaling pathways related to mood regulation and pain perception.
Anticancer Activity
Research has shown that indole derivatives possess notable anticancer properties. For instance, studies indicate that compounds similar to this compound exhibit selective cytotoxicity against various cancer cell lines.
Case Study:
In a study assessing the cytotoxic effects on A549 (lung adenocarcinoma) and A375 (melanoma) cell lines, compounds demonstrated IC50 values indicating significant inhibition of cell proliferation. For instance:
Compound | Cell Line | IC50 (µM) |
---|---|---|
1-(3-Hydroxy-5-Iodo-Indole) | A375 | 5.7 |
1-(3-Hydroxy-5-Iodo-Indole) | A549 | <10 |
Antibacterial Activity
Indole derivatives have also been evaluated for their antibacterial properties. Research indicates that they can inhibit bacterial growth by disrupting cellular processes or inhibiting specific enzymes.
Activity Assessment:
A study reported that certain indole derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory potential of indole derivatives is well-documented. For example, the compound's ability to inhibit COX enzymes suggests it could be beneficial in treating inflammatory conditions.
Research Findings:
In vivo studies have demonstrated that indole derivatives can reduce inflammation markers in animal models, supporting their use in anti-inflammatory therapies.
Properties
CAS No. |
26490-99-3 |
---|---|
Molecular Formula |
C10H8INO2 |
Molecular Weight |
301.08 g/mol |
IUPAC Name |
1-(3-hydroxy-5-iodoindol-1-yl)ethanone |
InChI |
InChI=1S/C10H8INO2/c1-6(13)12-5-10(14)8-4-7(11)2-3-9(8)12/h2-5,14H,1H3 |
InChI Key |
UVLGKRYWTYDENO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)I)O |
Origin of Product |
United States |
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